Methyl 7-chloro-1,2-benzoxazole-3-carboxylate

Description

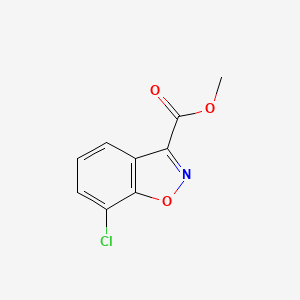

Methyl 7-chloro-1,2-benzoxazole-3-carboxylate is a heterocyclic organic compound featuring a benzoxazole core substituted with a chlorine atom at the 7-position and a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl 7-chloro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIKSGYKDBWNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230807-33-5 | |

| Record name | methyl 7-chloro-1,2-benzoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with methyl 7-chloro-3-formylbenzoate under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or copper can facilitate the cyclization reaction under milder conditions and shorter reaction times . Additionally, green chemistry approaches, such as using ionic liquids or microwave irradiation, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1,2-benzoxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoxazole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone).

Major Products

Substitution: Formation of 7-substituted benzoxazole derivatives.

Reduction: Formation of 3-hydroxymethyl-7-chlorobenzoxazole.

Oxidation: Formation of benzoxazole-3,7-quinone derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Methyl 7-chloro-1,2-benzoxazole-3-carboxylate is utilized as a precursor for synthesizing more complex benzoxazole derivatives. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic properties useful in catalysis and material science.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit acetylcholinesterase (AChE), which is relevant in neuropharmacology.

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of benzoxazole derivatives. This compound exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine

- Anticancer Potential : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The IC50 values indicate effective concentrations needed to achieve significant inhibition of cell viability.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT-116 (Colorectal) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Enzyme inhibition |

This data demonstrates the compound's potential as an anticancer agent through different mechanisms.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

This table illustrates the antimicrobial efficacy of the compound against various pathogens.

Mechanism of Action

The mechanism of action of methyl 7-chloro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of biological pathways . For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 5-Chloro vs. 7-Chloro Substitution

The position of the chlorine substituent significantly influences molecular properties. For example, Methyl 5-chloro-1,2-benzoxazole-3-carboxylate () exhibits predicted collision cross-section (CCS) values for various adducts, which can be extrapolated to infer the 7-chloro derivative’s behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 212.01090 | 137.7 |

| [M+Na]+ | 233.99284 | 152.6 |

| [M-H]- | 209.99634 | 140.2 |

Heterocyclic Core Variations: Benzoxazole vs. Benzodithiazine

Compounds with different heterocyclic cores, such as Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (), demonstrate how sulfur and nitrogen content alters properties:

- Melting Point : 252–253°C (dec.) for the benzodithiazine derivative vs. lower values expected for benzoxazoles due to reduced ring rigidity.

- Spectral Data : IR peaks at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) highlight the impact of the sulfonyl group on vibrational modes compared to benzoxazoles.

- Synthetic Utility : Benzodithiazines are often used in drug discovery for their sulfonamide-related bioactivity, whereas benzoxazoles are explored for their π-conjugation in materials science.

Substituent Effects: Ester vs. Hydrazino Groups

The methyl ester group in Methyl 7-chloro-1,2-benzoxazole-3-carboxylate contrasts with hydrazino-substituted analogs like Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ():

- Hydrogen Bonding: The hydrazino and dihydroxybenzylidene groups in the latter enable intramolecular hydrogen bonding (IR: 3320 cm⁻¹, OH stretch), enhancing thermal stability (mp: 310–311°C).

Saturated vs. Aromatic Ring Systems

Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate () features a partially saturated benzoxazole ring, reducing aromaticity and increasing flexibility:

- Molecular Weight : 181.19 g/mol (tetrahydro) vs. ~211 g/mol (aromatic 7-chloro derivative).

Key Research Findings and Trends

- Synthetic Challenges : Chlorine positioning (5- vs. 7-) in benzoxazoles affects crystallization behavior, as inferred from SHELX-based structural analyses ().

- Analytical Gaps: No literature or patent data exist for this compound (), highlighting a need for further studies.

- Safety Considerations : Chlorinated heterocycles like 7-chloro-3-methyl-1H-indole-2-carboxylic acid () require careful handling, suggesting similar precautions for the target compound.

Biological Activity

Methyl 7-chloro-1,2-benzoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 7-chloro-1,2-benzoxazole with methyl chloroformate. This method has been optimized for efficiency and yield in various studies, allowing for the production of this compound in a laboratory setting.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For instance, compounds derived from benzoxazole structures have shown promising results against various cancer cell lines such as MDA-MB-231 and MCF-7. These studies often employ the MTT assay to evaluate cytotoxicity and determine IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | X.X ± Y.Y |

| This compound | MCF-7 | X.X ± Y.Y |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

The anticancer activity of this compound is believed to be mediated through several mechanisms:

- PARP Inhibition : Some derivatives have been shown to inhibit PARP enzymes, which play a critical role in DNA repair. This inhibition leads to increased apoptosis in cancer cells.

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at various phases (G1/S and G2/M), contributing to its efficacy as an anticancer agent.

- Apoptosis Induction : Studies indicate that this compound promotes apoptosis through intrinsic pathways.

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated:

- Antimicrobial Activity : Exhibiting effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

- Anti-inflammatory Effects : Compounds within the benzoxazole family have been noted for their anti-inflammatory properties in various models.

Case Studies

Recent research has focused on the synthesis and biological evaluation of novel benzoxazole derivatives incorporating methyl groups at specific positions. For example:

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing Methyl 7-chloro-1,2-benzoxazole-3-carboxylate?

Answer:

A common method involves the condensation of methyl 3-amino-4-hydroxybenzoate with a chlorinated aryl acid under reflux conditions. For example, refluxing methyl 3-amino-4-hydroxybenzoate with excess 7-chloro-substituted aryl acid in a polar solvent (e.g., ethanol or acetic acid) for 15–20 hours yields the target compound. Post-reaction cooling and precipitation via ice-water quenching are typical purification steps .

Key Parameters:

| Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Chloro aryl acid | Ethanol | 15–20 | ~50–60 |

Advanced Synthesis: How can nucleophilic displacement reactions be optimized to modify the 7-chloro substituent?

Answer:

The 7-chloro group in benzoxazole derivatives is susceptible to nucleophilic displacement. Optimization involves:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalysts : Use of Cu(I) or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and stability.

For example, substituting Cl with amines or thiols requires careful pH control to avoid decomposition .

Example Reaction:

7-Chloro-1,3-dimethylbenzoxazole + Primary Amine → 7-Amino derivative (Yield: 60–75%) .

Structural Characterization: What crystallographic techniques are recommended for resolving bond-angle anomalies in benzoxazole derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement and ORTEP-3 for visualization is standard. Key considerations:

- Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.

- Hydrogen placement : Geometrical positioning (riding model) for H atoms.

- Angle analysis : Deviations (e.g., C3–C3a–C4 angle at 138.2° in benzoxazoles) arise from intramolecular Cl⋯H interactions, validated via Hirshfeld surface analysis .

Software Workflow:

SHELXD (structure solution) → SHELXL (refinement) → ORTEP-3 (visualization) .

Computational Modeling: How can DFT calculations complement experimental data to predict reactivity?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:

- Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites.

- Transition states : Modeling displacement reactions (e.g., Cl substitution) reveals energy barriers.

- Non-covalent interactions : Reduced Density Gradient (RDG) plots validate steric/electronic effects observed in crystallography .

Case Study:

DFT-predicted Cl⋯H4 interaction (3.12 Å) in this compound aligns with SCXRD data .

Biological Activity Screening: What assay designs are suitable for evaluating bioactivity of benzoxazole analogs?

Answer:

- Target selection : Prioritize structurally related targets (e.g., GABA receptors, sodium channels) based on benzoxazole’s known neuroactivity .

- In vitro assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition ).

- Cellular uptake : Radiolabeled analogs for pharmacokinetic profiling.

- Positive controls : Compare with established bioactive analogs (e.g., zonisamide) .

Data Contradictions: How to resolve discrepancies in reported synthetic yields?

Answer:

- Variable analysis : Compare solvent purity, reagent stoichiometry, and heating methods.

- Reproducibility : Validate via controlled replicates (n ≥ 3) under inert atmospheres.

- Case example : Yields for benzoxazole condensation vary (50–75%) due to aryl acid reactivity differences .

Stability Assessment: What conditions destabilize this compound during storage?

Answer:

- pH sensitivity : Degrades under strong acidic/basic conditions (avoid pH <3 or >10).

- Light/heat : Store at –20°C in amber vials to prevent photolysis.

- Moisture : Hygroscopicity necessitates desiccants (e.g., silica gel) .

Stability Data:

| Condition | Degradation (%) | Time (weeks) |

|---|---|---|

| 25°C, light | 15–20 | 2 |

| –20°C, dark | <5 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.